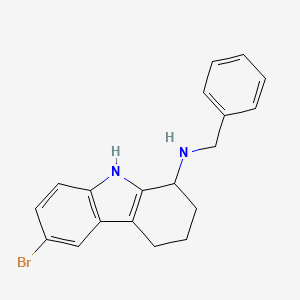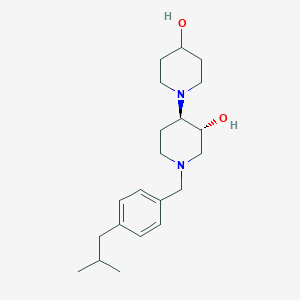![molecular formula C18H26ClNO2 B5061819 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is not fully understood. However, it is believed to act as an agonist or antagonist of various receptors in the central nervous system. It has been shown to have an affinity for dopamine and serotonin receptors, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride are complex and varied. It has been shown to affect various neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the release of various hormones, including cortisol and growth hormone.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride in lab experiments include its ability to act as a ligand for various receptors in the central nervous system. It is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound include its complex mechanism of action and the need for specialized equipment to study its effects.
Future Directions
There are several future directions for research on 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride. These include further studies on its mechanism of action and its effects on various neurotransmitters and hormones. There is also a need for more research on the potential therapeutic uses of this compound in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is a synthetic compound that has been used extensively in scientific research. It has a complex mechanism of action and affects various neurotransmitters and hormones in the central nervous system. Further research is needed to fully understand its effects and potential therapeutic uses.
Synthesis Methods
The synthesis of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride can be achieved using various methods. One of the most common methods is the reaction between 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridine and propanoic acid in the presence of hydrochloric acid. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Scientific Research Applications
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride has been used extensively in scientific research. It has been used as a ligand in the study of various receptors, including dopamine and serotonin receptors. It has also been used in the study of the effects of drugs on the central nervous system.
properties
IUPAC Name |
(1-methyl-4-phenyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-17(20)21-18(14-8-5-4-6-9-14)12-13-19(2)16-11-7-10-15(16)18;/h4-6,8-9,15-16H,3,7,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYEFADBLSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(C2C1CCC2)C)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-4-phenyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-yl) propanoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5061736.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5061758.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)

![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)
![2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5061814.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)